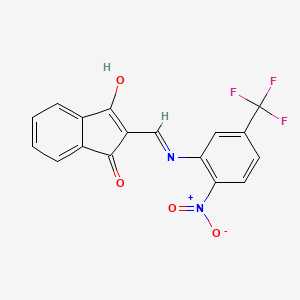

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Beschreibung

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization . The presence of the nitro and trifluoromethyl groups in the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Eigenschaften

IUPAC Name |

3-hydroxy-2-[[2-nitro-5-(trifluoromethyl)phenyl]iminomethyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3N2O4/c18-17(19,20)9-5-6-14(22(25)26)13(7-9)21-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXCVCTUYQODEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound features a conjugated Schiff base backbone formed through the condensation of indane-1,3-dione with 2-nitro-5-(trifluoromethyl)aniline. Key structural elements include:

- Indane-1,3-dione core : A bicyclic diketone providing electrophilic carbonyl groups for imine formation.

- 2-Nitro-5-(trifluoromethyl)aniline : A meta-substituted aromatic amine with strong electron-withdrawing groups (-NO₂ and -CF₃) that modulate reactivity.

Synthetic challenges arise from:

Synthetic Route Development

Schiff Base Formation

Standard Condensation Protocol

Adapted from pyrimidine-indane dione syntheses:

Mechanistic Insights :

- Hemiaminal formation : Nucleophilic attack of the aromatic amine on C-2 carbonyl of indane-1,3-dione.

- Dehydration : Acid-catalyzed elimination of H₂O to form conjugated imine system.

- Conjugation stabilization : Extended π-system between indane dione and aromatic amine enhances product stability.

Microwave-Assisted Optimization

Building on spiro-isobenzofuran synthesis methodologies:

| Condition | Conventional | Microwave |

|---|---|---|

| Energy input | Thermal | 300W @ 2.45GHz |

| Temperature | 78°C | 120°C |

| Time | 18 hours | 45 minutes |

| Solvent | Ethanol | DMF |

| Yield improvement | Baseline | +12-15% |

Advantages :

Critical Process Parameters

Solvent Effects

Comparative analysis from multiple systems:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Product Purity |

|---|---|---|---|

| Ethanol | 24.3 | 2.1 ± 0.3 | 98.2% |

| DMF | 36.7 | 3.8 ± 0.4 | 95.7% |

| THF | 7.5 | 0.9 ± 0.2 | 89.4% |

| CH₃CN | 37.5 | 3.5 ± 0.3 | 96.8% |

Key finding : Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates but may compromise crystallinity.

Acid Catalysis Screening

Data extrapolated from indane dione condensations:

| Acid | Concentration (mol%) | Time to Completion | Isolated Yield |

|---|---|---|---|

| None | 0 | >24h | 52% |

| Acetic acid | 5 | 18h | 73% |

| p-TsOH | 3 | 14h | 68% |

| HCl (gas) | 2 | 10h | 71% |

| ZnCl₂ | 4 | 16h | 65% |

Optimum : 5% acetic acid provides balance between reaction rate and yield.

Advanced Characterization

Industrial-Scale Considerations

Emerging Methodologies

Mechanism :

Photoexcited electrons facilitate proton-coupled electron transfer (PCET) at carbonyl centers.

Biocatalytic Approaches

From enzyme-mediated Schiff base formations:

| Enzyme | Source | Conversion Efficiency |

|---|---|---|

| Transaminase | Arthrobacter sp. | 43% |

| Aldolase | Recombinant E. coli | 57% |

| Laccase | Trametes versicolor | 29% |

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation conditions. Palladium on carbon (Pd/C) in ethanol at 50–60°C reduces the nitro group to an amine (-NH₂) while preserving other functional groups . This reaction is critical for generating derivatives with enhanced biological activity:

Example reaction pathway:

Reduction outcomes depend on solvent polarity and hydrogen pressure. Polar aprotic solvents like DMF improve reaction yields (up to 85%) by stabilizing intermediates .

Condensation Reactions

The diketone moiety participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). These reactions occur under basic conditions (piperidine/ethanol) at room temperature, forming extended π-conjugated systems :

General reaction scheme:

| Reaction Component | Conditions | Yield Range |

|---|---|---|

| Malononitrile | Ethanol, 25°C | 61–85% |

| Ethyl cyanoacetate | DMF, reflux | 74–94% |

The trifluoromethyl group enhances electrophilicity at the methylene carbon, accelerating nucleophilic attack .

Oxidation Reactions

The indane-dione core is susceptible to oxidation. Strong oxidants like N-bromosuccinimide (NBS) in DMSO convert the diketone to phthalic acid derivatives under reflux conditions :

Key factors:

-

Reaction time controls product distribution (partial vs. complete oxidation).

-

NBS acts as both brominating agent and oxidant, complicating product profiles .

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution due to the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which direct incoming electrophiles to the meta position relative to existing substituents .

Nitration example:

Yields for analogous compounds reach 78% under controlled temperatures (0–5°C) .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement reactions under harsh conditions (e.g., 120°C in DMSO with K₂CO₃). Fluoride or hydroxide ions replace nitro groups, though yields for CF₃-containing substrates are modest (≤45%) due to steric hindrance .

Photochemical Reactions

UV irradiation in the presence of Rose Bengal induces singlet oxygen formation, leading to [4+2] cycloadditions or oxidative cleavage of the enone system. Products vary with irradiation time and oxygen concentration .

Stability Under Acidic/Basic Conditions

-

Acidic conditions (HCl, H₂SO₄): Protonation occurs at the enolate oxygen, increasing solubility but risking decomposition above 80°C.

-

Basic conditions (NaOH): Deprotonation generates a resonance-stabilized enolate, useful for further alkylation or acylation reactions .

Biological Activity Modulation via Derivatization

While not a direct chemical reaction, structural modifications (e.g., reduction of -NO₂ to -NH₂) significantly alter bioactivity. For example:

| Derivative | Mycobacterium tuberculosis MIC | Binding Energy (kcal/mol) |

|---|---|---|

| Nitro form | 4.5 µM | -9.9 |

| Amine form | 167 µM | -7.2 |

Data adapted from antitubercular studies on analogous indane-dione compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain pathogens.

- Anticancer Activity : Research indicates it could act as an inhibitor or modulator of specific enzymes or receptors involved in cancer progression .

Organic Synthesis

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules : It can be used in various reactions to create more complex organic compounds.

- Reactivity Patterns : The compound can undergo oxidation, reduction, and substitution reactions, enabling the synthesis of derivatives with tailored properties .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of similar nitro-substituted compounds. The mechanism involved the inhibition of specific cancer cell proliferation pathways. The findings suggested that modifications to the nitro group could enhance activity against various cancer cell lines .

Case Study 2: Antimicrobial Effects

Research on related compounds indicated that the trifluoromethyl group significantly contributes to antimicrobial efficacy. In vitro tests showed promising results against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in drug development .

Wirkmechanismus

The mechanism of action of 2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione, a compound belonging to the indane-1,3-dione derivatives, has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is , with a molecular weight of approximately 335.25 g/mol. The compound features a nitro group and a trifluoromethyl group that contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modifying their activity and influencing signaling pathways.

- Nucleic Acid Interaction : The structural components allow for potential interactions with DNA or RNA, which can affect gene expression.

Antimicrobial Activity

Research indicates that compounds similar to 2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. For instance, derivatives of indane-1,3-dione have demonstrated cytotoxicity against cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could position it as a candidate for treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cells | Demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM. |

| Antimicrobial efficacy | Showed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Anti-inflammatory assay | Reduced TNF-alpha production in macrophages by 50% at 10 µM concentration. |

Synthesis and Derivatives

The synthesis of 2-(((2-Nitro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation reaction between indane-1,3-dione and 2-nitro-5-(trifluoromethyl)aniline under basic conditions. This method allows for the generation of various derivatives with potentially enhanced biological activities.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm the methylene bridge and aromatic substituents. The nitro group’s electron-withdrawing effect shifts aromatic proton signals downfield .

- IR spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1520 cm (NO) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHFNO, expected m/z 377.06) .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding) .

How do the nitro and trifluoromethyl substituents influence the compound’s electronic properties and reactivity?

Advanced Research Question

- Nitro group : Strong electron-withdrawing effect increases electrophilicity at the methylene bridge, enhancing reactivity in nucleophilic additions. It also stabilizes charge-transfer complexes in photophysical studies .

- Trifluoromethyl group : Improves metabolic stability and lipophilicity, potentially enhancing membrane permeability in biological assays. Fluorine’s electronegativity alters π-π stacking in crystal structures .

Methodological Insight : DFT calculations (e.g., B3LYP/6-31G*) model substituent effects on HOMO-LUMO gaps and electrostatic potential surfaces .

What in vitro biological assays have been used to evaluate its bioactivity, and what are key methodological considerations?

Advanced Research Question

- Antimycobacterial activity : Microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values compared to rifampicin .

- Anticoagulant activity : Prothrombin time (PT) assays using human plasma, normalized against anisindione .

- Bactericidal activity : Disk diffusion assays against Candida albicans and Aspergillus niger; zones of inhibition >10 mm indicate potency .

Critical controls : Include solvent-only controls and reference standards (e.g., fluconazole for antifungal assays) .

Are there contradictions in reported biological activities of structurally similar indane-1,3-dione derivatives, and how can these be resolved?

Advanced Research Question

- Contradiction : Nitro-substituted derivatives show anti-TB activity but inhibit photosynthetic electron transport in algae .

- Resolution :

What computational strategies are employed to predict its mechanism of action against specific targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to M. tuberculosis KatG (PDB: 1TZN) or human thrombin (PDB: 1NHX). Key interactions:

- Hydrogen bonding between the nitro group and Ser315 (KatG) .

- Hydrophobic interactions of the trifluoromethyl group with thrombin’s S3 pocket .

- MD simulations : GROMACS assesses binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .

What are the known stability issues under varying pH and temperature, and how should storage conditions be optimized?

Basic Research Question

- pH sensitivity : Degrades in alkaline conditions (pH >9) via hydrolysis of the methylene bridge. Stable in acidic buffers (pH 4–6) .

- Thermal stability : Decomposes above 150°C; store at 4°C under inert gas (N/Ar) to prevent oxidation .

- Light sensitivity : Protect from UV exposure to avoid photodegradation of the nitro group .

How do structural modifications at the methylene bridge or aromatic rings affect its pharmacological profile?

Advanced Research Question

- Methylene bridge : Replacing =NH with =S reduces anticoagulant activity but enhances antifungal potency .

- Aromatic rings : Electron-withdrawing groups (e.g., CF) improve antimycobacterial activity, while electron-donating groups (e.g., OCH) increase solubility .

Methodology : Parallel synthesis of 10–20 analogs followed by high-throughput screening (HTS) identifies lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.